molecular formula C25H25N5O4 B2633360 7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921850-79-5

7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2633360
CAS RN: 921850-79-5
M. Wt: 459.506
InChI Key: ZORQPDITXQHWDT-UHFFFAOYSA-N
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Description

The compound “7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It contains a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidine ring . The molecule also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and phenyl rings, which are six-membered carbon rings .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule, respectively . The compound’s mass can be determined using mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the data obtained from various spectroscopic techniques. For instance, the compound’s melting point can be determined experimentally . The UV maxima can provide information about the compound’s electronic structure .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, thiazolopyrimidines, and others, were synthesized from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Fluorescent Ligands for Receptor Studies

  • A series of 1-(2-methoxyphenyl)piperazine derivatives were synthesized as environment-sensitive fluorescent ligands for human 5-HT1A receptors, offering a valuable tool for visualizing receptor overexpression in cells (Lacivita et al., 2009).

Antagonist Activity in Bicyclic Derivatives

  • Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating the subject compound's structural motif, displayed significant 5-HT2 antagonist activity, offering potential for therapeutic applications (Watanabe et al., 1992).

Analgesic Activity

  • Synthesized amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid and their derivatives exhibited strong analgesic activities, indicating potential applications in pain management (Śladowska et al., 1999).

Herbicidal Activity

  • Novel 1-phenyl-piperazine-2,6-diones synthesized through a new synthetic route displayed notable herbicidal activities, suggesting applications in agriculture and plant management (Li et al., 2005).

properties

IUPAC Name

7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-27-16-20(21-22(27)24(32)30(25(33)26-21)18-6-4-3-5-7-18)23(31)29-14-12-28(13-15-29)17-8-10-19(34-2)11-9-17/h3-11,16H,12-15H2,1-2H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORQPDITXQHWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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